LY-411575 isomer 2 is a structural isomer of LY-411575, a potent inhibitor of the γ-secretase enzyme complex. This compound is primarily utilized in scientific research, particularly in studies related to Alzheimer's disease and Notch signaling pathways. The γ-secretase complex plays a critical role in the cleavage of amyloid precursor protein, which is implicated in the formation of amyloid plaques associated with Alzheimer's disease, as well as in the processing of Notch receptors that are essential for various cellular processes .
LY-411575 isomer 2 falls under the category of small organic molecules and is classified as a γ-secretase inhibitor. Its chemical structure allows it to effectively inhibit the activity of γ-secretase, making it a valuable tool for researchers studying the modulation of amyloid-β peptide production and Notch signaling .
The synthesis of LY-411575 isomer 2 involves several key steps, primarily focusing on forming its core structure through condensation and cyclization reactions. The synthetic route typically begins with the preparation of specific intermediates, which are then subjected to various reaction conditions to yield the final product.
The molecular formula of LY-411575 isomer 2 is with a molecular weight of approximately 479.48 g/mol.
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
The structure includes multiple functional groups that facilitate its interaction with the γ-secretase enzyme .
LY-411575 isomer 2 participates in various chemical reactions:
LY-411575 isomer 2 inhibits the γ-secretase enzyme complex, which prevents the cleavage of amyloid precursor protein and Notch receptors. This inhibition leads to:
The compound specifically targets the presenilin subunit of γ-secretase, effectively modulating its enzymatic activity .
Relevant data indicates that LY-411575 exhibits high potency as a γ-secretase inhibitor with an value around 0.078 nM in membrane assays and 0.082 nM in cell-based assays .
LY-411575 isomer 2 has significant applications in scientific research:
γ-Secretase is an intramembrane aspartyl protease complex essential for cleaving amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides, particularly neurotoxic Aβ42. Accumulation of Aβ42 drives plaque formation in Alzheimer’s disease (AD), making γ-secretase a prime therapeutic target [3] [8]. Inhibition of this enzyme reduces Aβ production but faces challenges due to its role in processing Notch receptors—critical for cell differentiation and immune function. Non-selective γ-secretase inhibitors cause severe side effects by disrupting Notch signaling, exemplified by clinical trial failures of broad-spectrum inhibitors like semagacestat [2] [9]. Consequently, research shifted toward substrate-selective inhibitors that spare Notch cleavage. LY-411575, developed by Eli Lilly, emerged as a potent template for this approach, with its isomer 2 demonstrating optimized selectivity [1] [5].
LY-411575 (N-2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-L-alaninamide) contains three chiral centers, theoretically yielding eight stereoisomers (four diastereomeric pairs). Isomer 2 refers to the (S,S,S)-configured diastereomer, which exhibits superior γ-secretase binding and Aβ suppression compared to other isomers [1] [4]. The dibenzazepinone scaffold and lactic acid-derived side chain enable precise interactions with the enzyme’s substrate-binding pocket. Crucially, isomer 2’s stereochemistry allows differential inhibition: It potently blocks APP cleavage while minimally affecting Notch, attributed to distinct binding poses within the γ-secretase complex [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7